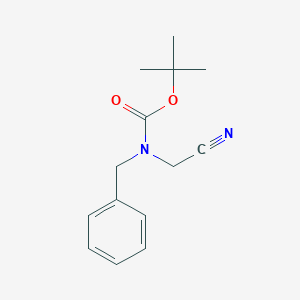
Tert-butyl benzylcyanomethylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl benzylcyanomethylcarbamate, also known as this compound, is a useful research compound. Its molecular formula is C14H18N2O2 and its molecular weight is 246.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Environmental Behavior and Fate of Ethers
Research on ethers, including tert-butyl derivatives, has provided insight into their environmental behavior, fate, and potential for biodegradation. For instance, studies have shown that methyl tert-butyl ether (MTBE), a related compound, exhibits high solubility in water, which affects its mobility and biodegradation potential in subsurface environments. Despite initial beliefs about the recalcitrance of MTBE to bioremediation, evidence has emerged indicating its degradability under suitable conditions, both aerobically and anaerobically, with various microorganisms capable of consuming it either as a sole carbon source or as a cometabolite. This research suggests potential pathways for the environmental mitigation of tert-butyl benzylcyanomethylcarbamate, given its structural and functional similarities to MTBE (Davis & Erickson, 2004), (Fiorenza & Rifai, 2003).
Bioremediation Techniques for Ethers
Research into the bioremediation of MTBE, an ether similar to this compound, has shown that under aerobic conditions, it can be effectively degraded. Studies indicate that MTBE can be degraded with half-lives ranging from 0.04 to 29 days in laboratory settings using pure and mixed cultures. These findings provide a foundation for the development of bioremediation techniques applicable to this compound, focusing on enhancing aerobic conditions in contaminated sites to facilitate its degradation. Ex-situ and in-situ bioremediation efforts have demonstrated significant reductions in MTBE concentrations, suggesting parallel approaches could be effective for similar compounds (Stocking et al., 2004).
Mechanism of Action
Target of Action
Related compounds such as tert-butanol have been found to interact with targets like ribonuclease pancreatic, triosephosphate isomerase, methionine aminopeptidase 2, biphenyl-2,3-diol 1,2-dioxygenase, and calmodulin . These proteins play crucial roles in various biological processes, including protein synthesis, glucose metabolism, protein maturation, and calcium signaling .
Mode of Action
Related compounds such as tert-butylhydroquinone (tbhq) and its oxidation product, tert-butylbenzoquinone (tbbq), have been shown to exhibit potent activity against staphylococcus aureus biofilms . They are believed to kill slow- and non-growing cells via membrane perturbation .
Biochemical Pathways
The tert-butyl group is known to have unique reactivity patterns and is implicated in various biosynthetic and biodegradation pathways .
Pharmacokinetics
The compound’s molecular weight is 2463 , which could influence its bioavailability and pharmacokinetic profile.
Result of Action
Related compounds such as tert-butylhydroquinone (tbhq) and its oxidation product, tert-butylbenzoquinone (tbbq), have been shown to exhibit potent activity against staphylococcus aureus biofilms .
Action Environment
Related compounds such as tert-butyl carbamate have been shown to undergo palladium-catalyzed cross-coupling reactions with various aryl halides .
Future Directions
The future directions for Tert-butyl benzylcyanomethylcarbamate are not explicitly available. However, recent research has highlighted the unique reactivity pattern elicited by the crowded tert-butyl group, suggesting potential future applications in strategic synthetic planning for complex molecular architectures .
Properties
IUPAC Name |
tert-butyl N-benzyl-N-(cyanomethyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-14(2,3)18-13(17)16(10-9-15)11-12-7-5-4-6-8-12/h4-8H,10-11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFDVAVVROGYTHW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC#N)CC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10571771 |
Source


|
| Record name | tert-Butyl benzyl(cyanomethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10571771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
194207-87-9 |
Source


|
| Record name | tert-Butyl benzyl(cyanomethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10571771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[[7-[2-(diethylamino)ethylsulfanyl]-5-methyl-1,8-naphthyridin-2-yl]sulfanyl]-N,N-diethylethanamine](/img/structure/B61291.png)
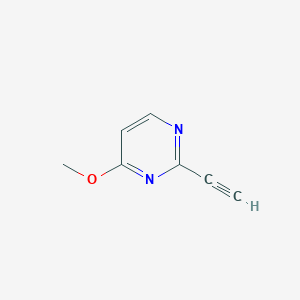
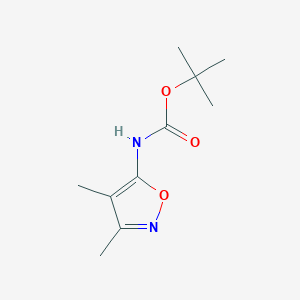
![2-Propanone, 1-(6-oxabicyclo[3.1.0]hex-2-yl)-, (1alpha,2alpha,5alpha)-(9CI)](/img/structure/B61300.png)

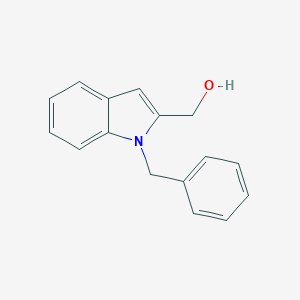
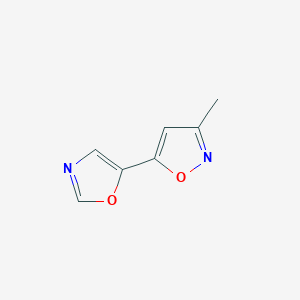
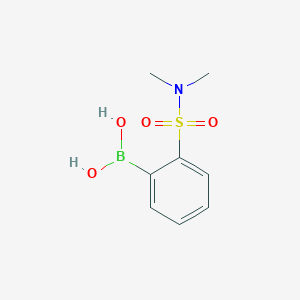
![(3S)-5-oxo-1-[(1S)-1-phenylethyl]pyrrolidine-3-carboxylic acid](/img/structure/B61308.png)
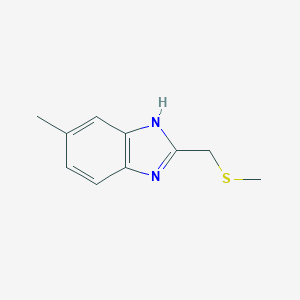
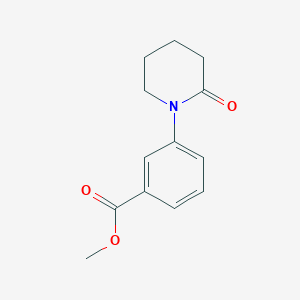
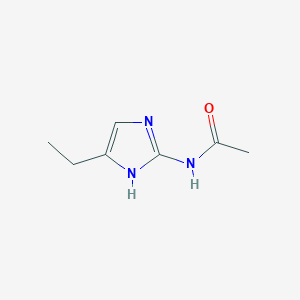
![Ethyl 8-amino-7-chloro-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate](/img/structure/B61313.png)
![(R)-(-)-1-[7-(Dimethylaminosulfonyl)benzofurazan-4-yl]pyrrolidin-3-yl isothiocyanate](/img/structure/B61319.png)
